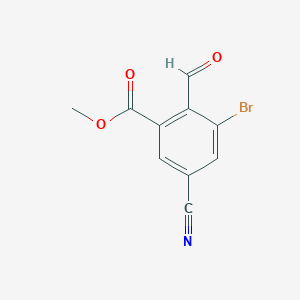

Methyl 3-bromo-5-cyano-2-formylbenzoate

Description

Methyl 3-bromo-5-cyano-2-formylbenzoate is a substituted benzoate ester featuring a bromo (Br), cyano (CN), and formyl (CHO) group on the aromatic ring. The compound’s structure combines electron-withdrawing substituents (Br, CN) and a reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₆BrNO₃, derived from the methyl ester of a substituted benzoic acid. The bromo and cyano groups enhance electrophilic substitution reactivity, while the formyl group enables further functionalization via condensation or oxidation reactions .

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(4-12)3-9(11)8(7)5-13/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEZRERZQBLDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of Methyl 3-bromo-5-cyano-2-formylbenzoate may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation of the formyl group.

Reducing Agents: For reduction of the formyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-formylbenzoate is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In the study of biochemical pathways and enzyme interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-formylbenzoate involves its reactivity with various chemical reagents. The bromine atom, cyano group, and formyl group each provide unique sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 3-bromo-5-cyano-2-formylbenzoate differ in substituent positions, functional groups, or ester moieties. Below is a detailed comparison based on similarity scores, reactivity, and applications:

Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)

- Structural Difference: Replaces the cyano (CN) and formyl (CHO) groups with a methyl (CH₃) group.

- Impact : The absence of electron-withdrawing CN and CHO reduces electrophilic reactivity. The methyl group increases steric hindrance, limiting applications in coupling reactions.

- Similarity Score : 1.00 (identical ester group and bromo position) .

Methyl 5-bromo-2-formylbenzoate (CAS 1016163-89-5)

- Structural Difference : Bromo and formyl groups are repositioned (bromo at position 5, formyl at position 2).

- Impact: Altered electronic distribution reduces regioselectivity in substitution reactions. The absence of a cyano group limits utility in nitrile-based syntheses.

- Similarity Score : 1.00 (same ester and functional groups, differing positions) .

Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7)

- Structural Difference : Ethyl ester (C₂H₅) replaces the methyl ester (CH₃).

- Impact: The ethyl group increases hydrophobicity and molecular weight (C₁₁H₈BrNO₃ vs. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters .

- Applications : Preferred in lipid-soluble drug intermediates.

Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS 307353-32-8)

- Structural Difference: Hydroxymethyl (CH₂OH) replaces the cyano and formyl groups.

- Impact : Introduces a polar hydroxyl group, enhancing solubility in protic solvents. Lacks the aldehyde’s reactivity, making it less suitable for Schiff base formation.

- Similarity Score : 1.00 (same bromo position and ester group) .

Methyl 5-bromo-2-cyanobenzoate (CAS 362527-61-5)

- Structural Difference: Cyano group at position 2 instead of 5; lacks the formyl group.

- Impact : Reduced electronic activation at position 3 due to absence of formyl. Bromo at position 5 may hinder meta-directed reactions.

- Similarity Score : 0.90 (lower due to substituent rearrangement) .

Biological Activity

Methyl 3-bromo-5-cyano-2-formylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and biological interactions. The presence of a bromine atom, cyano group, and formyl group on the benzoate ring enhances its electrophilic character, making it a candidate for various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 284.07 g/mol |

| Log P (octanol-water) | 2.23 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and cyano groups can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular pathways.

Potential Targets

- Enzymes: The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.

- Receptors: It may interact with various receptors, influencing signal transduction processes.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. This compound may possess similar characteristics, potentially effective against a range of bacterial and fungal pathogens.

Anticancer Activity

Compounds containing cyano and halogen substituents have been studied for their anticancer properties. Preliminary studies suggest that this compound could inhibit the proliferation of cancer cell lines, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method: Disc diffusion method was employed.

- Results: The compound demonstrated significant inhibition zones compared to control groups, indicating potential as an antimicrobial agent.

-

Cytotoxicity Assay

- Objective: Assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Method: MTT assay was utilized to measure cell viability.

- Results: this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-bromo-4-cyano-2-formylbenzoate | C10H7BrN2O3 | Different position of cyano group affecting reactivity. |

| Methyl 5-bromo-2-cyanobenzoate | C9H6BrN2O2 | Lacks formyl group; different biological activity profile. |

| Methyl 4-bromo-3-cyanobenzoate | C10H7BrN2O2 | Similar structure; potential for varied bioactivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.